1-Acenaphthylenol, 1,2-dihydro-4-nitro-
Description
1-Acenaphthylenol, 1,2-dihydro-4-nitro- is a polycyclic aromatic compound derived from acenaphthene, featuring a hydroxyl (-OH) group at position 1 and a nitro (-NO₂) group at position 3. The "1,2-dihydro" designation indicates partial hydrogenation of the fused bicyclic system, reducing one double bond in the acenaphthene framework. This structural modification impacts its electronic properties, solubility, and reactivity. Nitro groups are electron-withdrawing, which may enhance the acidity of the hydroxyl group and influence its chemical behavior.
Properties
CAS No. |
81851-73-2 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-amino-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H11NO/c13-10-5-4-9-11(14)6-7-2-1-3-8(10)12(7)9/h1-5,11,14H,6,13H2 |
InChI Key |
JQPCDAHIQQPRKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=C(C3=CC=CC1=C23)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- typically involves the nitration of acenaphthylene followed by reduction and hydroxylation steps. One common method includes:
Nitration: Acenaphthylene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Hydroxylation: Finally, the amino group is converted to a hydroxyl group through a diazotization reaction followed by hydrolysis.
Industrial Production Methods
Industrial production of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Acenaphthylenol, 1,2-dihydro-4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 1-acenaphthylenone, 1,2-dihydro-4-nitro-.
Reduction: Formation of 1-acenaphthylenol, 1,2-dihydro-4-amino-.
Substitution: Formation of various substituted acenaphthylenol derivatives depending on the substituent introduced.
Scientific Research Applications
1-Acenaphthylenol, 1,2-dihydro-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways.
Comparison with Similar Compounds
3H-Indazol-3-one, 6-bromo-1,2-dihydro-4-nitro-
Structural Similarities :
- Both compounds share a partially hydrogenated ring system (1,2-dihydro) and a nitro group.
- The presence of electron-withdrawing substituents (-NO₂, -Br) in the indazolone derivative and -NO₂/-OH in the acenaphthylenol suggests comparable reactivity patterns.
Key Differences :
- Core Structure: The indazolone features a heterocyclic indazole backbone, whereas the acenaphthylenol is based on a fused bicyclic hydrocarbon.
- Substituents: The bromine atom in the indazolone introduces distinct reactivity (e.g., susceptibility to nucleophilic substitution) absent in the acenaphthylenol.
1,2,3,4-Tetrahydro-1-phenyl-4-(2-phenylethyl)naphthalene
Structural Similarities :
- Both compounds are hydrogenated polycyclic systems (tetrahydronaphthalene vs. dihydroacenaphthene).
Key Differences :
- Functional Groups: The tetrahydro compound lacks nitro or hydroxyl groups, reducing its polarity and reactivity compared to the acenaphthylenol.
Data Table: Comparative Analysis
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